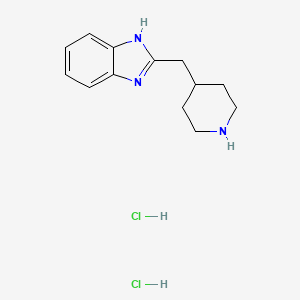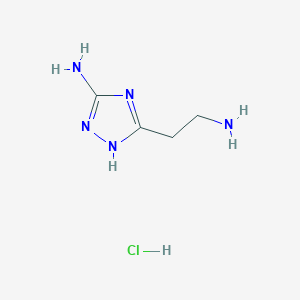
2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride is an organic compound that features a benzyloxy group, a chlorophenyl group, and an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halogenated precursor under basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the ethanamine backbone with a 4-chlorophenyl group, often using a Friedel-Crafts alkylation reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group under appropriate conditions.
Substitution: The chlorine atom on the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)-2-phenylethan-1-amine hydrochloride: Lacks the chlorine atom on the phenyl ring.
2-(4-Chlorophenyl)ethan-1-amine hydrochloride: Lacks the benzyloxy group.
2-(Benzyloxy)-2-(4-methylphenyl)ethan-1-amine hydrochloride: Has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride is unique due to the presence of both the benzyloxy and chlorophenyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-phenylmethoxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c16-14-8-6-13(7-9-14)15(10-17)18-11-12-4-2-1-3-5-12;/h1-9,15H,10-11,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEVSADFFQESOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CN)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1382477.png)


![1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1382481.png)

![4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1382483.png)
![5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B1382485.png)
